molecular formula C18H14N4O4S2 B2494912 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864976-82-9

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2494912
CAS No.: 864976-82-9
M. Wt: 414.45
InChI Key: VAKQTKWUESIWBM-ZZEZOPTASA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H14N4O4S2 and its molecular weight is 414.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been studied for their antimycobacterial properties

Biochemical Pathways

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-26-7-6-21-14-5-3-12(22(24)25)9-16(14)28-18(21)20-17(23)11-2-4-13-15(8-11)27-10-19-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKQTKWUESIWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.